Superior Acid Lability of Mtt vs. Trt Enables Milder Orthogonal Deprotection
Fmoc-His(Mtt)-OH exhibits significantly enhanced acid lability compared to Fmoc-His(Trt)-OH, the most common histidine derivative. In 1% TFA/DCM at 20 °C, the Mtt group is completely removed within 30 minutes, whereas the Trt group on Fmoc-His(Trt)-OH is removed only very slowly under these same mild conditions [1][2]. At a slightly higher TFA concentration of 2%, the Mtt group exhibits a cleavage half-life (t₁/₂) of approximately 2 minutes, which is roughly 15-fold faster than the t₁/₂ of ~30 minutes observed for the Trt group under identical conditions [1][2].
| Evidence Dimension | Acidolytic cleavage kinetics of Nim side-chain protecting groups |
|---|---|
| Target Compound Data | Mtt group: Complete removal in <30 min in 1% TFA/DCM at 20°C; t₁/₂ ≈ 2 min in 2% TFA/DCM at 20°C [1] |
| Comparator Or Baseline | Fmoc-His(Trt)-OH: Very slow removal in 1% TFA/DCM; t₁/₂ ≈ 30 min in 2% TFA/DCM at 20°C [1] |
| Quantified Difference | ~15-fold faster acidolysis rate for Mtt vs. Trt in 2% TFA/DCM |
| Conditions | 1% or 2% TFA in dichloromethane (DCM) at 20°C, batchwise solid-phase conditions |
Why This Matters
The ~15-fold faster acidolysis enables complete, on-resin side-chain deprotection under conditions that leave Trt groups intact, providing a true orthogonal deprotection window for selective His modification or side-chain cyclization.
- [1] Barlos K, et al. Fmoc-His(Mmt)-OH und Fmoc-His(Mtt)-OH. Zwei neue Histidin-Derivate Nim-geschützt mit säure-hochempfindlichen Gruppen. Darstellung, Eigenschaften und Einsatz in der Peptidsynthese. Tetrahedron Letters. 1991;32(4):475-478. View Source
- [2] Barlos K, et al. Protection of histidine in peptide synthesis: A reassessment of the trityl group. Tetrahedron Letters. 1987;28(13):1407-1410. View Source
